2-Amino-3-methoxypropanoic acid

Overview

Description

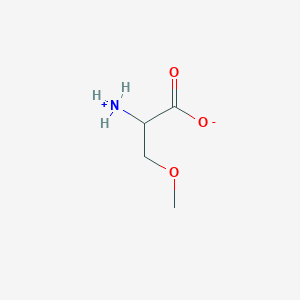

2-Amino-3-methoxypropanoic acid (C₄H₉NO₃, molecular weight 119.12 g/mol) is a non-proteinogenic amino acid featuring a methoxy (-OCH₃) group at the β-position (C3) and an amino (-NH₂) group at the α-position (C2). It exists as enantiomers:

- (S)-2-Amino-3-methoxypropanoic acid (CAS 32620-11-4), with a melting point of 210–215°C and boiling point of 260.5°C .

- (R)-2-Amino-3-methoxypropanoic acid (CAS 86118-11-8), which shares the same molecular formula but differs in stereochemistry .

This compound is structurally analogous to serine, where the hydroxyl (-OH) group is replaced by methoxy. It is widely used in biochemical research, peptide synthesis, and pharmaceutical development, supplied by companies such as CymitQuimica and Herpen Biotech .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methoxypropanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method includes esterifying ®-2-amino-3-hydroxypropanoic acid in the presence of dry HCl in a suitable alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents like zinc dust and formic acid.

Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield racemic 2-amino-3-(heteroaryl)propanoic acids .

Scientific Research Applications

Pharmaceutical Synthesis

- Role as an Intermediate : This compound serves as a key intermediate in the preparation of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its derivatives are explored for their potential in treating neurological disorders .

Neurobiology

- N-Methyl-D-aspartate Receptors (NMDARs) : The compound acts as a direct agonist of NMDARs, which are crucial for synaptic plasticity and memory function. Research indicates that it enhances glutamate activity, thereby influencing learning and memory processes.

- Neuroprotective Effects : Studies have shown that derivatives of this compound may exhibit neuroprotective properties, potentially mitigating damage associated with neurodegenerative diseases like Alzheimer's.

Biochemical Research

- Metabolism Studies : The compound is involved in serine metabolism and one-carbon unit metabolism, contributing to various biochemical pathways essential for cellular functions .

- Analytical Applications : It is utilized in method validation and quality control during the production of pharmaceuticals, particularly in the development of analytical methods for drug formulation.

Case Studies

Industrial Applications

In addition to its research applications, 2-amino-3-methoxypropanoic acid is employed in:

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks . These effects are mediated through its role as a serine derivative, impacting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share the amino acid backbone but differ in substituents, stereochemistry, or functional groups:

Key Findings and Differences

Functional Group Variations: 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid incorporates a bulky diiodophenyl group, increasing molecular weight (432.98 g/mol) and altering solubility compared to the parent compound . 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride replaces the amino group with an aminooxy group, enhancing reactivity in conjugation reactions .

Stereochemical Impact: The (S)- and (R)-enantiomers of 2-amino-3-methoxypropanoic acid exhibit identical physical properties (e.g., molecular weight) but differ in biological activity, particularly in enzyme interactions .

Salt Forms :

- Hydrochloride salts (e.g., CAS 86118-10-7) improve solubility in polar solvents, facilitating use in peptide synthesis .

Racemic vs. Enantiopure Forms :

- O-Methyl-DL-serine (CAS 19794-53-7) serves as a racemic counterpart for studying stereochemical effects in metabolic pathways .

Notes on Data Consistency

- Discrepancy in : The compound 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid (CAS 33600-67-8) is listed with a molecular formula of C₂₀H₃₂BNO₄ (MW 361.3 g/mol), which conflicts with its expected structure.

Biological Activity

2-Amino-3-methoxypropanoic acid, also known as O-Methyl-D-serine, is a chiral amino acid derivative that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C4H9NO3

- Molecular Weight : Approximately 117.12 g/mol

- CAS Number : 336100-00-6

The compound features a methoxy group attached to the propanoic acid backbone, enhancing its solubility and bioavailability in aqueous environments.

Target Interaction :

O-Methyl-D-serine primarily interacts with the NMDA (N-Methyl-D-aspartate) receptor, a subtype of glutamate receptor in the brain. It binds to the glycine modulatory site on the NMDA receptor, enhancing the receptor's response to glutamate, which is crucial for synaptic plasticity and memory formation.

Biochemical Pathways :

The compound is involved in several metabolic pathways:

- Serine Metabolism : It participates in serine and one-carbon unit metabolism, essential for cell proliferation and biosynthesis of neurotransmitters.

- Neurotransmitter Modulation : O-Methyl-D-serine acts as a modulator of glutamatergic signaling pathways, influencing neuronal signaling and cognitive functions.

Pharmacokinetics

Research indicates that O-Methyl-D-serine exhibits linear pharmacokinetics with a time to maximum concentration () of 1–2 hours post-administration and a half-life of approximately 33 hours. This profile suggests its potential for sustained therapeutic effects in clinical applications.

Biological Activities

O-Methyl-D-serine has been reported to exhibit various biological activities:

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that administration of O-Methyl-D-serine improved learning and memory performance in murine models by enhancing NMDA receptor activity.

- Antidepressant Research : In animal models, O-Methyl-D-serine exhibited antidepressant-like effects, potentially through modulation of neurotransmitter systems involved in mood regulation.

- Neuroprotective Studies : Research indicated that O-Methyl-D-serine could mitigate excitotoxicity associated with neurodegenerative diseases by regulating glutamate levels in the synaptic cleft.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure and purity of 2-Amino-3-methoxypropanoic acid, and how should data interpretation be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the methoxy (-OCH), amino (-NH), and carboxylic acid (-COOH) groups. Key signals include methoxy protons at ~3.3 ppm and α-protons near 3.8–4.2 ppm .

- Infrared Spectroscopy (IR) : Confirm functional groups via O-H (carboxylic acid, ~2500–3300 cm), N-H (amine, ~3300–3500 cm), and C-O (methoxy, ~1100–1250 cm) stretches.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak at m/z 119.12 (CHNO) and sodium adducts (e.g., [M+Na]) for validation .

Q. What synthetic strategies ensure high enantiomeric purity for this compound?

- Methodological Answer :

- Chiral Pool Synthesis : Start with L-serine derivatives, introducing methoxy via alkylation under basic conditions (e.g., NaH/DMF) .

- Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic esters selectively, retaining the desired (S)-enantiomer .

- Purification : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, monitoring optical rotation for purity .

Q. How should storage conditions be optimized to prevent degradation of this compound?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy or carboxylic acid groups.

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., oxidoreductases) using AutoDock Vina to identify binding affinity variations caused by protonation states or stereochemistry .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., amino group nucleophilicity) under physiological pH .

- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition kinetics) to reconcile discrepancies .

Q. What catalytic systems are effective for hydrogenating derivatives of this compound without racemization?

- Methodological Answer :

- Catalyst Selection : Use Pd/C (5% wt) in ethanol under 1–3 atm H pressure for selective reduction of ketone intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) minimize side reactions.

- Racemization Prevention : Maintain reaction temperatures below 40°C and monitor enantiomeric excess (ee) via chiral GC-MS .

Q. How does stereochemical integrity impact the biological function of this compound, and what analytical methods validate it?

- Methodological Answer :

- Circular Dichroism (CD) : Compare CD spectra of synthetic batches with enantiopure standards to confirm (S)-configuration .

- X-ray Crystallography : Resolve crystal structures of co-crystals (e.g., with tartaric acid) to assign absolute configuration.

- Biological Assays : Test enantiomers in cell-based models (e.g., neurotransmitter uptake inhibition) to correlate stereochemistry with activity .

Properties

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.